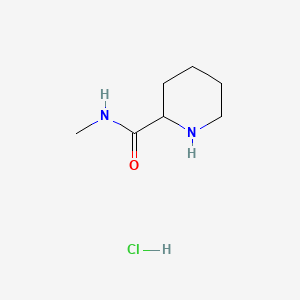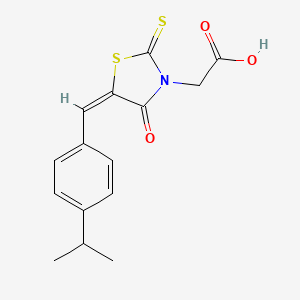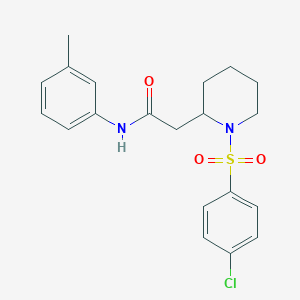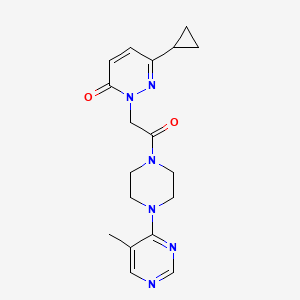![molecular formula C19H20ClN3O3S B2882694 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide CAS No. 1252921-69-9](/img/structure/B2882694.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It contains 25 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
The compound is synthesized as a part of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues . These compounds were developed as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), a protein involved in DNA repair damage .Molecular Structure Analysis
The molecular structure of the compound includes a thieno[3,2-d]pyrimidin-1-yl group, which is attached to a butyl group at the 3-position and a dioxo group at the 2,4-positions . It also contains a N-(3-chlorophenyl)-N-methylacetamide group .Chemical Reactions Analysis
The compound is evaluated for its inhibitory activity towards PARP-1 and examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . The synthesized compounds showed promising activity .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activity : Thieno[3,2-d]pyrimidine derivatives, similar in structure to the chemical , have been synthesized and tested for various biological activities. They have shown potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Synthesis of Novel Compounds for Analgesic and Anti-inflammatory Use : Research has been conducted on synthesizing novel compounds derived from visnagenone and khellinone, which are structurally related to thienopyrimidines. These compounds have been evaluated for their analgesic and anti-inflammatory activities, indicating their potential use in medical applications (Abu‐Hashem et al., 2020).
Structure-Activity Relationship Studies : Studies have been done on 2-aminopyrimidine-containing compounds for their activity as histamine H4 receptor ligands. These studies focus on optimizing the potency of these compounds, which are structurally related to the chemical , for potential therapeutic applications (Altenbach et al., 2008).
Potential in Anticancer Therapy : Thienopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. This research suggests that certain modifications to the thienopyrimidine structure can lead to potent anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Properties : Various derivatives of pyrimidinone and thienopyrimidinone, which are structurally related to the chemical , have been synthesized and tested for their antimicrobial and antifungal properties (Hossan et al., 2012).
Mecanismo De Acción
Direcciones Futuras
The compound shows promise as a potential inhibitor against PARP-1 . Future research could focus on further evaluating its inhibitory activity and anti-proliferative activity against various cancer cell lines. Additionally, its safety profile and pharmacokinetics properties could also be investigated in more detail .
Propiedades
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN3O3S/c1-3-4-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21(2)14-7-5-6-13(20)11-14/h5-8,10-11,17H,3-4,9,12H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNIZAKPGOZCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N(C)C3=CC(=CC=C3)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide](/img/structure/B2882611.png)




![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2882621.png)



![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide](/img/structure/B2882629.png)


![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide](/img/structure/B2882633.png)
![1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2882634.png)